![molecular formula C10H17NO5 B13665652 1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
1-Oxa-7-azaspiro[4.5]decane oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-7-azaspiro[45]decane oxalate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-7-azaspiro[4.5]decane typically involves the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. This reaction yields derivatives of the spiro system, specifically 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for 1-Oxa-7-azaspiro[4.5]decane oxalate are not extensively documented in the literature. the synthesis generally follows similar principles to laboratory-scale methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxa-7-azaspiro[4.5]decane oxalate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to add hydrogen atoms to the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using halogenated reagents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
1-Oxa-7-azaspiro[4.5]decane oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites that are not accessible to more linear molecules. This unique binding capability can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
- 7-Azaspiro[3.5]nonane
- 1-Oxa-8-azaspiro[4.5]decane
Comparison: 1-Oxa-7-azaspiro[4.5]decane oxalate is unique due to its specific ring structure, which includes both oxygen and nitrogen atoms. This configuration provides distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H17NO5 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
1-oxa-9-azaspiro[4.5]decane;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-3-8(7-9-5-1)4-2-6-10-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6) |
Clave InChI |
WAPDBXLNEXOQTL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCO2)CNC1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13665575.png)
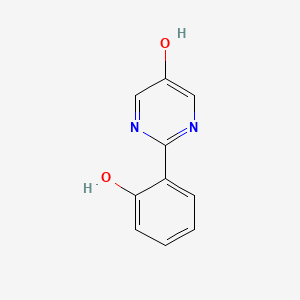
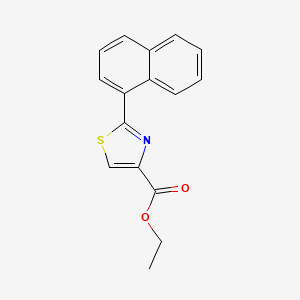
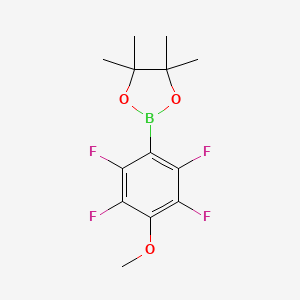
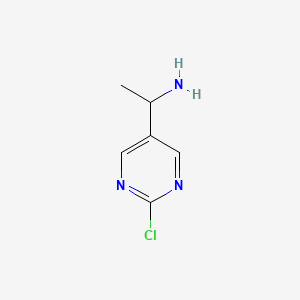

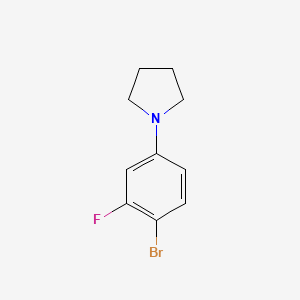
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
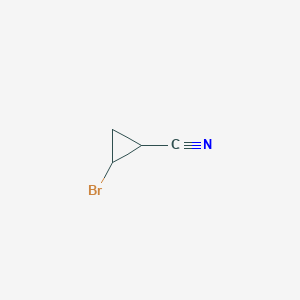
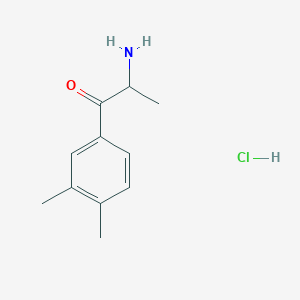
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
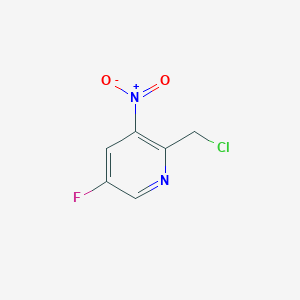
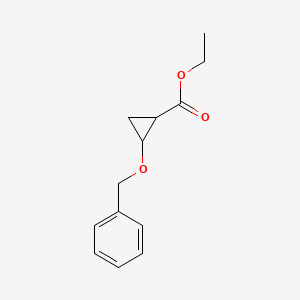
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)
